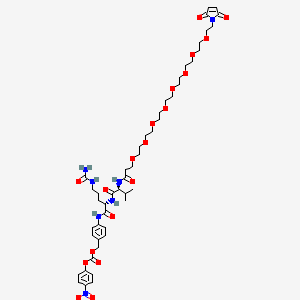
Mal-PEG8-Val-Cit-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG8-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies. The Val-Cit linker can be cleaved by cathepsin B, an enzyme found in lysosomes, allowing for the release of the drug payload within the target cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-PNP involves several steps:
Maleimide Group Addition: The maleimide group is reactive towards thiol groups, facilitating the conjugation to antibodies.
Val-Cit Linker Incorporation: The Val-Cit dipeptide is added, which can be cleaved by cathepsin B.
PNP Group Addition: The para-nitrophenyl (PNP) group acts as a good leaving group, making the compound more reactive
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG8-Val-Cit-PAB-PNP undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the drug payload.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Cit linker.
Thiol-containing Compounds: React with the maleimide group for conjugation
Major Products Formed
Drug Payload: Released upon cleavage by cathepsin B.
Thioether Bonds: Formed between the maleimide group and thiol groups on antibodies
Wissenschaftliche Forschungsanwendungen
Mal-PEG8-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates targeted drug delivery to specific cells.
Medicine: Enhances the efficacy and reduces the side effects of cancer treatments.
Industry: Employed in the production of ADCs for clinical use .
Wirkmechanismus
Mal-PEG8-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.
Targeting and Internalization: The ADC binds to specific receptors on target cells and is internalized.
Cleavage by Cathepsin B: Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the drug payload.
Drug Action: The released drug exerts its cytotoxic effects on the target cell .
Vergleich Mit ähnlichen Verbindungen
Mal-PEG8-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its improved solubility and stability. Similar compounds include:
Mal-PEG8-Val-Ala-PAB-PNP: Another cleavable ADC linker with a different dipeptide sequence.
Mal-PEG4-Val-Cit-PAB-PNP: A shorter PEG chain variant with similar properties .
Eigenschaften
Molekularformel |
C48H69N7O19 |
|---|---|
Molekulargewicht |
1048.1 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C48H69N7O19/c1-35(2)44(46(60)52-40(4-3-16-50-47(49)61)45(59)51-37-7-5-36(6-8-37)34-73-48(62)74-39-11-9-38(10-12-39)55(63)64)53-41(56)15-18-65-20-22-67-24-26-69-28-30-71-32-33-72-31-29-70-27-25-68-23-21-66-19-17-54-42(57)13-14-43(54)58/h5-14,35,40,44H,3-4,15-34H2,1-2H3,(H,51,59)(H,52,60)(H,53,56)(H3,49,50,61)/t40-,44-/m0/s1 |
InChI-Schlüssel |
MDZZUPNIMVKWNS-SRCNPLIFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)



![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)
